molecular formula C5H6F4O3 B117495 Methyl 2,2,3,3-tetrafluoropropyl carbonate CAS No. 156783-98-1

Methyl 2,2,3,3-tetrafluoropropyl carbonate

Cat. No. B117495
M. Wt: 190.09 g/mol
InChI Key: LDTVHHNIXCBROE-UHFFFAOYSA-N
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Description

“Methyl 2,2,3,3-tetrafluoropropyl carbonate” is a chemical compound with the formula C5H6F4O3 . It is also known by other names such as “Methyl (2,2,3,3-tetrafluoropropyl) carbonate” and "2,2,3,3-Tetrafluoropropyl methoxyformate" .


Synthesis Analysis

The synthesis of “Methyl 2,2,3,3-tetrafluoropropyl carbonate” involves the transesterification of dialkyl carbonates with 2,2,3,3-tetrafluoropropan-1-ol in the presence of various bases . The best catalyst for the synthesis was found to be tetramethylammonium hydroxide, which ensured 81% selectivity for methyl 2,2,3,3-tetrafluoropropyl carbonate .


Molecular Structure Analysis

The molecular structure of “Methyl 2,2,3,3-tetrafluoropropyl carbonate” is characterized by a molecular formula of CHFO, an average mass of 190.093 Da, and a monoisotopic mass of 190.025314 Da .


Physical And Chemical Properties Analysis

“Methyl 2,2,3,3-tetrafluoropropyl carbonate” has a density of 1.3±0.1 g/cm3, a boiling point of 124.2±40.0 °C at 760 mmHg, and a vapour pressure of 12.9±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 36.2±3.0 kJ/mol and a flash point of 29.1±22.2 °C .

Scientific Research Applications

Transesterification and Synthesis

Methyl 2,2,3,3-tetrafluoropropyl carbonate plays a significant role in transesterification processes. For instance, its use in the transesterification of dialkyl carbonates with 2,2,3,3-tetrafluoropropan-1-ol, facilitated by various bases, results in the formation of bis(2,2,3,3-tetrafluoropropyl) carbonate and alkyl 2,2,3,3-tetrafluoropropyl carbonate. This process is notably efficient with tetramethylammonium hydroxide as a catalyst, yielding high selectivity for methyl 2,2,3,3-tetrafluoropropyl carbonate (Semenova et al., 2019).

Electrolyte Applications in Batteries

Methyl 2,2,3,3-tetrafluoropropyl carbonate, as part of various chemical compounds, has been utilized in electrolytes for lithium-ion batteries. Studies have shown that electrolytes containing components like 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether can achieve high safety, better wettability to separator and electrodes, and enhanced electrochemical performance (Liu et al., 2016).

Inhalation Anesthetics

Research on fluorohalogenated methyl propyl ethers, including compounds related to methyl 2,2,3,3-tetrafluoropropyl carbonate, has been conducted to explore their potential as inhalation anesthetics. While many of these compounds exhibited adverse effects, 2,2,3,3-tetrafluoropropyl methyl ether showed promise as an effective anesthetic without significant side effects (Bagnall et al., 1978).

Polymer Synthesis

Methyl 2,2,3,3-tetrafluoropropyl carbonate has also been studied for its role in polymer synthesis. For example, transesterification of dialkyl carbonates and fluorine-containing carbonates by poly(4-vinyl-phenol) was studied to develop methods for synthesizing polymers containing carbonate functional groups in the side chain (Semenova et al., 2020).

Safety And Hazards

When handling “Methyl 2,2,3,3-tetrafluoropropyl carbonate”, it is advised to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . It should be used in a well-ventilated area and contact with moisture and incompatible materials should be avoided . Eating, drinking, or smoking is not advised when handling this compound .

properties

IUPAC Name

methyl 2,2,3,3-tetrafluoropropyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F4O3/c1-11-4(10)12-2-5(8,9)3(6)7/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTVHHNIXCBROE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OCC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,2,3,3-tetrafluoropropyl carbonate

CAS RN

156783-98-1
Record name 156783-98-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl chloroformate (130 mL, 159 g, 1.68 mol) was added slowly over a period of 3 h to a solution of 2,2,3,3-tetrafluoropropanol (132 g, 1.00 mol) in pyridine (300 mL, anhydrous) at −10° C. to 0° C. with magnetic stirring. The reaction mixture was stirred at room temperature overnight. Then, the reaction mixture was mixed with 5% HCl (500 mL) and approximately 50 g of ice, and the resulting mixture was extracted three times with 300 mL portions of ether. The combined organic layer was washed three times with 100 mL portions of 5% HCl, followed by two washes with 100 mL portions of 5% sodium carbonate. The organic phase was then dried over anhydrous sodium sulfate. Ether was removed by rotary evaporation. The crude product (approximately 200 g) was distilled, yielding 166 g (87% yield) of pure methyl 2,2,3,3-tetrafluoropropyl carbonate, also referred to herein as “FS-C”. NMR analysis data were consistent with the literature values (U.S. Pat. No. 5,659,062).
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
132 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a flask (500-ml volume) equipped with 10 distillation columns, 2,2,3,3-tetrafluoropropanol (100 g, 0.76 mol), dimethyl carbonate (205 g, 2.3 mol) and a 28% sodium methoxide/methanol solution (1.4 g) were charged. The flask was heated to 120° C. to allow the starting materials to react for 10 hours while removing the methanol from the distillation columns by evaporation. After allowing the mixture to cool to room temperature, an aqueous solution of ammonium chloride was added to the mixture and the mixture was shaken to remove the sodium methoxide. The organic layer was washed with water, dried and distilled to give methyl 2,2,3,3-tetrafluoropropyl carbonate as a colorless liquid (70 g, yield 49%). The chemical structure of the produced compound was determined based on the IR and NMR absorbance spectra shown in FIG. 9 and FIG. 10 respectively and the mass spectrometry spectrum (M/e=190).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
205 g
Type
reactant
Reaction Step One
Name
sodium methoxide methanol
Quantity
1.4 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AM Semenova, MA Ezhikova, MI Kodess… - Russian Journal of …, 2020 - Springer
Transesterification of commercial titanium(IV) alkoxides with 2,2,3,3-tetrafluoropropan-1-ol, followed by in situ transesterification of mixed titanium(IV) alkoxides thus formed with …
Number of citations: 2 link.springer.com
M Ue, Y Sasaki, Y Tanaka, M Morita - … for Lithium and Lithium-Ion Batteries, 2014 - Springer
Most of the liquid electrolytes used in commercial lithium-ion (Li-ion) cells are nonaqueous solutions, in which roughly 1 mol dm −3 of lithium hexafluorophosphate (LiPF 6 ) salt is …
Number of citations: 58 link.springer.com
AM Semenova, MG Pervova, MA Ezhikova… - Russian Journal of …, 2019 - Springer
Transesterification of dialkyl carbonates with 2,2,3,3-tetrafluoropropan-1-ol in the presence of various bases leads to the formation of mixtures of bis(2,2,3,3-tetrafluoropropyl) carbonate …
Number of citations: 10 link.springer.com

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